2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-6-8-13(11-12)17-5/h6-8,11H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSAJHBCRBNBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23BO3
- CAS Number : 325142-84-5
- Appearance : Clear liquid or colorless to almost colorless .
Biological Activity Overview
Dioxaborolane compounds have been studied for various biological activities, including anti-inflammatory and anticancer properties. The presence of a methoxy group in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
- Inhibition of Cyclooxygenase Enzymes :
- Antitumor Activity :
Synthesis Methods
The synthesis of Dioxaborolane typically involves the reaction of boronic acids with appropriate aryl or alkenyl substrates. Recent advancements have focused on optimizing yields and purities through various catalytic processes.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of Dioxaborolane in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., breast and colorectal cancer) demonstrated that Dioxaborolane derivatives induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic events. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Research Findings
Recent findings suggest that modifications in the chemical structure of Dioxaborolane can significantly enhance its biological activity:
Scientific Research Applications
Organic Synthesis
Role in Carbon-Carbon Bond Formation
This compound is primarily used in organic synthesis due to its ability to facilitate carbon-carbon bond formation. It acts as a reagent in various coupling reactions, enabling the synthesis of complex organic molecules that are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Example |
|---|---|---|
| Suzuki Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids. | Synthesis of biphenyl derivatives. |
| Negishi Coupling | Involves the coupling of organozinc compounds with aryl halides. | Synthesis of substituted phenyl compounds. |
Medicinal Chemistry
Development of Pharmaceutical Compounds
In medicinal chemistry, 2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized for the development of boron-containing drugs. These drugs can enhance biological activity and selectivity while minimizing side effects.
Case Study: Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds have been explored in BNCT for cancer treatment. The incorporation of this compound into therapeutic agents has shown promise in selectively targeting tumor cells while sparing healthy tissue.
Material Science
Enhancement of Material Properties
This compound is also applied in material science for the formulation of advanced materials such as polymers and coatings. Its incorporation improves thermal stability and mechanical properties.
| Material Type | Application | Benefit |
|---|---|---|
| Polymers | Used as an additive to enhance durability. | Increased resistance to environmental factors. |
| Coatings | Acts as a cross-linking agent in protective coatings. | Improved adhesion and longevity. |
Bioconjugation Techniques
Labeling Biomolecules
In biochemistry and molecular biology, this compound is crucial for bioconjugation processes. It facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for drug delivery systems and diagnostics.
Applications in Bioconjugation
- Fluorescent Labeling: Used to label proteins for imaging studies.
- Drug Delivery: Enhances the targeting efficiency of therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility: The ethyl chain in the target compound improves solubility in dichloromethane and THF compared to non-alkylated analogues (e.g., 2-(3-methoxyphenyl)-dioxaborolane) .
- Thermal Stability : Methylsulfonyl and dichloro derivatives exhibit higher melting points (>100°C) due to stronger intermolecular interactions, whereas methoxy-substituted compounds are often oils or low-melting solids .
Reactivity in Cross-Coupling Reactions
- Electron-Donating Groups : Methoxy substituents (as in the target compound) enhance electron density at the boron center, accelerating transmetallation in Suzuki reactions but may reduce oxidative stability .
- Electron-Withdrawing Groups : Chloro and methylsulfonyl groups increase electrophilicity, improving reactivity with electron-rich aryl halides (e.g., 2-(3-methylsulfonylphenyl)-dioxaborolane achieves >80% yield in couplings with bromopyridines) .
- Steric Effects : Bulky substituents (e.g., 3-methoxy-4,5-dimethylphenyl) reduce reaction rates in sterically congested systems .
Q & A
Q. What synthetic methodologies are recommended for preparing this boronate ester, and what parameters critically influence reaction yield?
The compound is typically synthesized via palladium-catalyzed borylation. Key parameters include:
- Catalyst selection (e.g., Pd(dppf)Cl₂) to facilitate boron-aryl bond formation.
- Solvent choice (THF or dioxane) to stabilize intermediates and prevent premature precipitation.
- Temperature control (80–110°C) to balance reaction rate and decomposition risks.
- Strict anhydrous conditions under inert gas (N₂/Ar) to avoid hydrolysis of the boronate ester. Yield optimization requires precise stoichiometry of the boronic acid precursor and pinacol ester .
Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?
- ¹H/¹³C NMR : Confirm aromatic (δ 6.5–7.5 ppm) and methoxy (δ ~3.8 ppm) proton environments.
- ¹¹B NMR : Validate boronate ester formation (δ ~30–35 ppm; sharp singlet).
- HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm mass accuracy.
- HPLC-UV : Assess purity (>95%) at 254 nm using C18 columns with acetonitrile/water gradients .
Q. What storage protocols ensure long-term stability?
- Store under argon at –20°C in amber glass vials.
- Use 3Å molecular sieves to absorb residual moisture.
- Monitor stability via periodic ¹¹B NMR; discard if decomposition exceeds 5% (e.g., boronic acid formation at δ ~28 ppm) .
Advanced Research Questions
Q. How can competing side reactions in Suzuki-Miyaura couplings be systematically minimized?
Side reactions (protodeboronation, homo-coupling) are mitigated by:
Q. What computational strategies predict reactivity with non-traditional coupling partners (e.g., alkenes)?
- DFT calculations : Model transition states for oxidative addition steps.
- Natural Bond Orbital (NBO) analysis : Quantify boron’s Lewis acidity (electron deficiency).
- Solvent effects : Simulate using Polarizable Continuum Model (PCM) to optimize dielectric environments. Experimental validation via kinetic isotope effects (KIEs) can corroborate computational predictions .
Q. How do electronic effects in aryl halides influence catalytic efficiency discrepancies?
- Hammett studies : Correlate σ values of substituents (e.g., –NO₂, –OMe) with coupling rates.
- Turnover number (TON) analysis : Compare Pd vs. Ni catalysts under identical conditions.
- Variable-temperature kinetics : Identify rate-determining steps (e.g., transmetallation vs. reductive elimination) using Eyring plots .
Q. What orthogonal analytical methods differentiate decomposition products from intermediates?
- LC-HRMS with ion mobility : Resolve isobaric species (e.g., boronic acid vs. ester).
- Tandem MS/MS : Compare fragmentation patterns to synthetic standards.
- Multivariate analysis (PCA) : Deconvolute overlapping spectral signals in degradation studies .
Safety & Handling
Q. What safety protocols are essential given potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
